molecular formula C9H5N3O3 B034554 3-Azido-7-hydroxycoumarin CAS No. 817638-68-9

3-Azido-7-hydroxycoumarin

Cat. No. B034554
M. Wt: 203.15 g/mol
InChI Key: KKJNQKVCZCNJDI-UHFFFAOYSA-N
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Description

3-Azido-7-hydroxycoumarin is a compound of interest due to its versatile applications, particularly in the field of photoaffinity labeling. This interest stems from its photophysical properties and reactivity, making it a suitable scaffold for novel photoaffinity reagents for bio-labeling applications.

Synthesis Analysis

The synthesis of 3-Azido-7-hydroxycoumarin and its derivatives involves several key methodologies. One approach includes the synthesis of 6/8-halogenated 7-aminocoumarins from the corresponding 7-hydroxy analogs using Pd-catalyzed amination reaction, followed by conversion into 7-azidocoumarins. This method provides compounds with higher stability and reactivity than their non-halogenated counterparts, indicating their potential as photoaffinity reagents (Pǎunescu et al., 2011). Another synthetic route described involves the transformation of 7-diallylaminocoumarin through a sequential Wittig reaction–UV isomerization process, yielding 7-azido-3formylcoumarin as a key precursor for fluorogenic dye synthesis (Pünkösti et al., 2018).

Molecular Structure Analysis

Research into the molecular structure of azido-coumarins, including 3-Azido-7-hydroxycoumarin, reveals insights into their photophysical properties and single crystal structure characteristics. Studies have demonstrated the potential of these compounds for fluorescent labeling through "click" chemistry reactions, offering valuable information on their absorption-emission spectra and structure-activity relationships (Laskova et al., 2022).

Chemical Reactions and Properties

3-Azido-7-hydroxycoumarin undergoes various chemical reactions, demonstrating its versatility. One of the key reactions is the CuI catalyzed Huisgen 1,3-dipolar cycloaddition, leading to the formation of fluorescent conjugates. This reaction highlights the compound's applicability in fluorescent labeling and bioorthogonal chemistry, underlining its potential in creating novel probes for biological studies (Laskova et al., 2022).

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Nucleic Acid Nanotechnology .

Summary of the Application

3-Azido-7-hydroxycoumarin is used in the field of nucleic acid nanotechnology and therapeutics. It is covalently linked to oligodeoxynucleotides (ODNs) to improve their properties . This chemical conjugation can significantly improve the intrinsic properties not only of ODNs but also reporter/therapeutic molecules . Bioconjugation of nucleic acids to small molecules also serves as a nano-delivery facility to transport various functionalities to specific targets .

Methods of Application or Experimental Procedures

The methodology deploys azide-alkyne cycloaddition, a click reaction to conjugate a cyanine-3 alkyne moiety to an azide-functionalized ODN 12-mer, as well as 3-azido 7-hydroxycoumarin to an alkyne functionalized ODN 12-mer . A terminal alkyne residue of DNA oligonucleotides was coupled to azide-functionalized nonfluorescent 3-azido-7-hydroxycoumarin to successfully generate a fluorescent product .

Results or Outcomes Obtained

The calculated yields of the conjugated products were found to be 90.3 ± 0.4% and 86.0 ± 1.3% for the ODN-Cy3 and ODN-coumarin, respectively . Analysis of purified products by fluorescence spectroscopy and gel shift assays demonstrated a drastic amplitude of fluorescent intensity by multiple folds of the reporter molecules within DNA nanoparticles .

Application in Bioconjugation

Specific Scientific Field

The specific scientific field is Bioconjugation .

Summary of the Application

3-Azido-7-hydroxycoumarin is used in the area of bioconjugation. It is a derivative of coumarin, a natural product and precursor for the widely used Coumadin . Azidocoumarin has emerged as a widely applicable labeling agent in diverse biological systems . In particular, it participates in the aptly named click reaction with alkynes .

Methods of Application or Experimental Procedures

The target, which contains a terminal alkyne functional group, is treated with the organic azide in the presence of a Cu (I) catalyst . The resulting 1,2,3-triazole is fluorescent .

Results or Outcomes Obtained

The coumarin backbone is chosen to be used as the profluorophore due to its small size, biocompatibility, and its ability to be easily manipulated synthetically . Illustrative of this is the labeling of biological compounds such as the protein calmodulin .

Application in Fluorescence Microscopy

Specific Scientific Field

The specific scientific field is Fluorescence Microscopy .

Summary of the Application

3-Azido-7-hydroxycoumarin is a water-soluble fluorogenic fluorescent dye . It emits intense fluorescence only after ‘click’ reaction when it forms triazoles at the site of alkyne modified biomolecules . It is suitable for live-cell imaging .

Methods of Application or Experimental Procedures

The dye is supplied with an azide reactive handle for click chemistry . It is highly permeable to cell membrane and tissue .

Results or Outcomes Obtained

The dye becomes highly fluorescent after the Click reaction when it forms triazoles at the site of alkyne modified biomolecules . This makes it suitable for live-cell imaging .

Application in Antioxidant Activity

Specific Scientific Field

The specific scientific field is Antioxidant Activity .

Summary of the Application

Coumarins, including 3-Azido-7-hydroxycoumarin, are known for their broad spectrum of physiological effects . The antioxidant activity of coumarins has been a subject of intense study for at least two decades . As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .

Methods of Application or Experimental Procedures

The antioxidant properties of novel coumarin compounds have been investigated over the past five years . The specific methods of application or experimental procedures may vary depending on the specific study or experiment .

Results or Outcomes Obtained

Significant research into the antioxidant behavior of natural/semi-synthetic coumarins and their complexes has been carried out and published in scientific literature . The results or outcomes obtained would depend on the specific study or experiment .

Application in Bioconjugation

Specific Scientific Field

The specific scientific field is Bioconjugation .

Summary of the Application

3-Azido-7-hydroxycoumarin is used in the area of bioconjugation . It is a derivative of coumarin, a natural product and precursor for the widely used Coumadin . Azidocoumarin has emerged as a widely applicable labeling agent in diverse biological systems . In particular, it participates in the aptly named click reaction with alkynes .

Methods of Application or Experimental Procedures

The target, which contains a terminal alkyne functional group, is treated with the organic azide in the presence of a Cu (I) catalyst . The resulting 1,2,3-triazole is fluorescent .

Results or Outcomes Obtained

The coumarin backbone is chosen to be used as the profluorophore due to its small size, biocompatibility, and its ability to be easily manipulated synthetically . Illustrative of this is the labeling of biological compounds such as the protein calmodulin .

Safety And Hazards

3-Azido-7-hydroxycoumarin is classified as self-reactive . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It should be stored at -20°C .

Future Directions

3-Azido-7-hydroxycoumarin is ideal for imaging purposes after conjugation to biomolecules . It has potential applications in the field of food, metal ion detection, and biomolecular detection . It can be used for the detection of propargyl fluoxamine in pesticide residues in vegetables and water samples, copper ions in blood, and detection of DNA mutation sequence .

properties

IUPAC Name

3-azido-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJNQKVCZCNJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648782
Record name 3-Azido-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-7-hydroxycoumarin

CAS RN

817638-68-9
Record name 3-Azido-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azido-7-hydroxycoumarin
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Synthesis routes and methods

Procedure details

A mixture of 2,4-dihydroxy benzaldehyde (2.76 g, 20 mmol), N-acetylglycine (2.34 g, 20 mmol), anhydrous sodium acetate (60 mmol) in acetic anhydride (100 ml) was refluxed under stirring for 4 hours. The reaction mixture was poured onto icde to give a yellow precipitate. After filtration, the yellow solid washed with ice water before it was refluxed in a solution of concentrated HCl and ethanol (2:1, 30 ml) for 1 hour, then ice water was added to dilute the solution. The solution was then cooled in an ice bath and NaNO2 (40 mmol) was added. The mixture was stirred for 5-10 minutes and NaN3 (60 mmol) was added in portions. After stirring for another 15 minutes, the resulting precipitate was filtered off, washed with water, and dried under reduced pressure to afford a brown solid: 2.2 g (54% overall yield). The product was pure enough for further reactions. 1H NMR (DMSO-d6, 300 MHz) δ 6.74 (d, J=2.2 Hz, 1H), 6.79 (dd, J=8.4. 2.2 Hz, 1H), 7.47 (d, J=8.5 Hz, 1H), 7.56 (s, 1H). 13C NMR (DMSO-d6, 75 MHz) δ 161.0, 158.0, 153.4, 128.7, 128.5, 121.8, 114.5, 112.0, 102.7. IR (KBr): 3296 (s), 2125 (vs), 1680 (s), 1620 (m), 1321 (s). EI-HRMS m/e calculated for M+ C9H5N3O3 203.0331; found 203.0326.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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